(Z)-7-Dodecen-1-ol: A Comprehensive Technical Guide on its Discovery and Natural Occurrence
(Z)-7-Dodecen-1-ol: A Comprehensive Technical Guide on its Discovery and Natural Occurrence
This technical guide provides an in-depth overview of the discovery, natural occurrence, and significance of (Z)-7-Dodecen-1-ol, a key semiochemical in the animal kingdom. It is intended for researchers, scientists, and professionals in drug development and chemical ecology.
Introduction
(Z)-7-Dodecen-1-ol and its acetate ester, (Z)-7-dodecen-1-yl acetate, are well-known insect sex pheromones. These compounds play a crucial role in the chemical communication systems of numerous species, primarily within the order Lepidoptera. Beyond the insect world, a remarkable instance of convergent evolution has led to the identification of (Z)-7-dodecen-1-yl acetate as a pre-ovulatory sex pheromone in the female Asian elephant (Elephas maximus). This guide details the history of its discovery, its prevalence in nature, and the experimental methodologies used for its identification and synthesis.
Discovery of (Z)-7-Dodecen-1-ol and its Acetate
The initial discovery of this class of compounds is rooted in insect pheromone research. (Z)-7-Dodecen-1-yl acetate was identified as a potent sex attractant for several moth species. Early work focused on isolating and identifying the chemical components of pheromone glands from female moths that elicited strong behavioral responses in males. One of the well-studied insects in this context is the cabbage looper moth, Trichoplusia ni. Research demonstrated that the cis isomer of 7-dodecen-1-ol acetate is highly attractive to males of this species.[1] The alcohol, (Z)-7-Dodecen-1-ol, is often found alongside its acetate derivative and can act as a behavioral antagonist or a synergistic component of the pheromone blend, depending on the insect species. For instance, in the pale western cutworm, Agrotis orthogonia, (Z)-7-Dodecen-1-ol was found to inhibit the attractant effect of (Z)-7-dodecen-1-yl acetate.[2]
A significant and unexpected discovery was the identification of (Z)-7-dodecen-1-yl acetate as the primary sex pheromone in the urine of female Asian elephants, signaling their readiness to mate.[3][4][5] This finding, a notable example of convergent evolution, was the result of bioassay-guided fractionation of elephant urine, with the behavioral responses of male elephants serving as the bioassay.[3]
Natural Occurrence
(Z)-7-Dodecen-1-ol and its acetate are found across a diverse range of species, from insects to mammals.
In Insects
(Z)-7-Dodecen-1-ol and its acetate are components of the sex pheromone blend for over 126 species of insects, particularly moths (Lepidoptera).[4] The specific blend and the ratio of its components are often species-specific, ensuring reproductive isolation.
| Species | Common Name | Compound(s) | Role | Reference |
| Trichoplusia ni | Cabbage Looper Moth | (Z)-7-Dodecen-1-yl acetate | Primary sex attractant | [1][6] |
| Autographa gamma | Silver Y Moth | (Z)-7-Dodecen-1-yl acetate | Sex attractant component | [7] |
| Agrotis orthogonia | Pale Western Cutworm | (Z)-7-Dodecen-1-ol, (Z)-7-Dodecen-1-yl acetate | Inhibitor and attractant | [2] |
| Protobathra leucostola | - | (Z)-7-Dodecen-1-ol | Chemical communication | [8] |
In Mammals
The most remarkable mammalian occurrence of a related compound is in the Asian elephant.
| Species | Common Name | Compound | Source | Concentration | Role | Reference |
| Elephas maximus | Asian Elephant | (Z)-7-Dodecen-1-yl acetate | Pre-ovulatory urine | Up to 33.0 ng/mL | Sex pheromone | [3] |
Experimental Protocols
The identification and synthesis of (Z)-7-Dodecen-1-ol and its derivatives involve a combination of analytical chemistry and synthetic organic chemistry techniques.
Isolation and Identification from Natural Sources
The general workflow for isolating and identifying (Z)-7-Dodecen-1-ol from a natural source, such as insect pheromone glands or elephant urine, is outlined below. This process begins with the collection of the biological sample, followed by extraction and a series of purification steps guided by bioassays. The final identification is typically achieved through spectroscopic methods.
Caption: Workflow for the isolation and identification of natural products.
A key technique in determining the position of the double bond in unsaturated lipids like (Z)-7-Dodecen-1-ol is the formation of a dimethyl disulfide (DMDS) adduct. The sample is dissolved in a solvent like hexane, and then treated with DMDS and an iodine solution. The reaction mixture is heated, and after workup, the resulting adduct can be analyzed by GC-MS, where the fragmentation pattern reveals the original position of the double bond.[3]
Chemical Synthesis
The synthesis of (Z)-7-Dodecen-1-ol and its acetate is crucial for confirming its structure and for producing larger quantities for research and pest management applications. One common strategy involves a C6 + C2 = C8 and C8 + C4 = C12 coupling scheme.[7]
Caption: A representative synthetic pathway for (Z)-7-Dodecen-1-yl acetate.
Pheromone Signaling Pathway in Insects
In insects, the detection of pheromones like (Z)-7-Dodecen-1-ol occurs in specialized sensilla on the antennae. The binding of a pheromone molecule to a receptor neuron initiates a signal transduction cascade that leads to a behavioral response.
Caption: Generalized insect olfactory signaling pathway for pheromones.
Conclusion
(Z)-7-Dodecen-1-ol and its acetate are fascinating molecules with significant roles in the chemical communication of a wide array of species. The discovery of this pheromone in both insects and a mammal as large as the Asian elephant underscores the power of convergent evolution in shaping chemical signaling systems. Continued research into the biosynthesis, perception, and ecological roles of these compounds will undoubtedly yield further insights into the intricate world of chemical ecology and may lead to novel applications in pest management and wildlife conservation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. doc.rero.ch [doc.rero.ch]
- 4. researchgate.net [researchgate.net]
- 5. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Semiochemical compound: (Z)-7-Dodecen-1-ol | C12H24O [pherobase.com]
